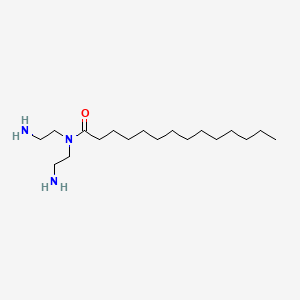
Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. is a chemical compound with the molecular formula C16H34N2O. It is a derivative of tetradecanamide, where the amide group is substituted with an N-(2-aminoethyl) group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. typically involves the reaction of tetradecanoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions may include elevated temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The aminoethyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new amide or amine derivatives.
Aplicaciones Científicas De Investigación
Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological processes, including cell signaling and membrane interactions.
Medicine: Research explores its potential therapeutic applications, such as drug delivery systems and bioactive compounds.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. involves its interaction with specific molecular targets and pathways. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. These interactions may affect cell signaling pathways, enzyme activity, and membrane dynamics, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)acetamide: Similar in structure but with a shorter carbon chain.
N-(2-Aminoethyl)myristamide: Another derivative with a different fatty acid chain length.
N-(2-Aminoethyl)maleimide: Contains a maleimide group instead of the amide group.
Uniqueness
Tetradecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. is unique due to its specific combination of a long carbon chain and aminoethyl groups. This structure imparts distinct physicochemical properties, such as hydrophobicity and the ability to form stable complexes with other molecules. These characteristics make it particularly valuable in applications requiring amphiphilic compounds, such as surfactants and drug delivery systems.
Propiedades
Número CAS |
73791-58-9 |
|---|---|
Fórmula molecular |
C18H39N3O |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
N,N-bis(2-aminoethyl)tetradecanamide |
InChI |
InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21(16-14-19)17-15-20/h2-17,19-20H2,1H3 |
Clave InChI |
FEDXORSEXHIVQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N(CCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




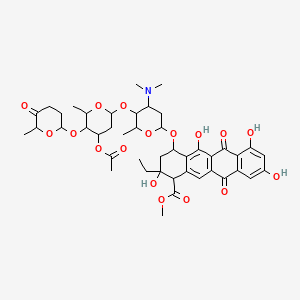
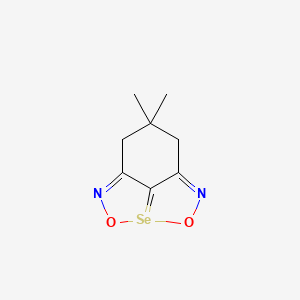
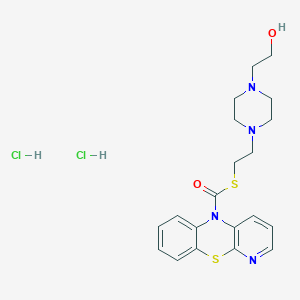
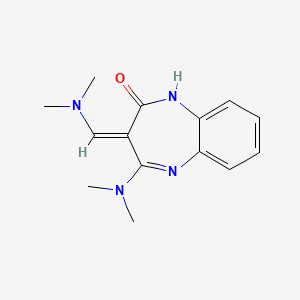
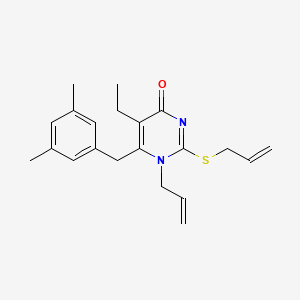

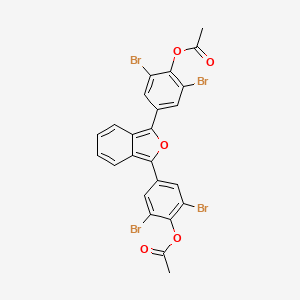
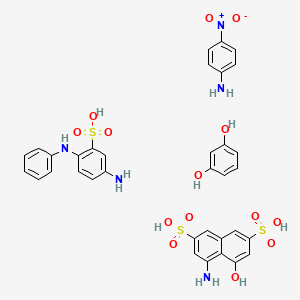
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)



